4-(2-Oxobutoxy)benzonitrile
Description
4-(2-Oxobutoxy)benzonitrile is a benzonitrile derivative featuring a 2-oxobutoxy substituent at the para position of the benzene ring. The compound’s structure combines a nitrile group with a ketone-containing alkoxy chain, which may influence its electronic properties, solubility, and reactivity. Such derivatives are often explored in pharmaceutical and materials science research due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(2-oxobutoxy)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-10(13)8-14-11-5-3-9(7-12)4-6-11/h3-6H,2,8H2,1H3 |
InChI Key |
SABMRYJAVVNDTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)COC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and functional groups of 4-(2-Oxobutoxy)benzonitrile with analogous benzonitrile derivatives:
Key Observations :
- Electron-Withdrawing vs.
- Halogen Effects : Bromine and fluorine substituents () enhance molecular weight and may improve stability or lipophilicity, critical in drug design .
- Ketone Functionality : Both this compound and 4-(Pyridin-4-ylcarbonyl)benzonitrile contain ketones, which could facilitate hydrogen bonding or participate in condensation reactions .
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